molecular formula C15H24N2S B11799322 2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine

2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine

Cat. No.: B11799322
M. Wt: 264.4 g/mol
InChI Key: JJZPAGYJRFRBHR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-tert-butylsulfanyl-3-(1-methylpiperidin-2-yl)pyridine . This nomenclature reflects the compound’s core pyridine ring substituted at the 2-position with a tert-butylthio group (-S-C(CH3)3) and at the 3-position with a 1-methylpiperidin-2-yl moiety.

Structural validation is confirmed through PubChem’s chemical structure depiction, which illustrates the pyridine ring connected to both the sulfur-containing tert-butyl group and the methyl-substituted piperidine ring. The piperidine component exists in a chair conformation, with the methyl group occupying the equatorial position at the 1-nitrogen atom to minimize steric strain. Computational models further validate the stereoelectronic compatibility of the substituents, ensuring the stability of the molecular geometry.

Molecular Formula and Weight Analysis

The molecular formula of 2-(tert-butylthio)-3-(1-methylpiperidin-2-yl)pyridine is C15H24N2S . This composition accounts for:

  • 15 carbon atoms : Distributed across the pyridine (6), tert-butyl (4), and piperidine (5) groups.
  • 24 hydrogen atoms : Including aliphatic hydrogens in the tert-butyl and piperidine moieties.
  • 2 nitrogen atoms : One in the pyridine ring and one in the piperidine ring.
  • 1 sulfur atom : From the thioether linkage.

The molecular weight is 264.4 grams per mole , calculated using atomic masses from the IUPAC Commission on Isotopic Abundances and Atomic Weights. Table 1 summarizes the elemental composition and weight contributions.

Table 1: Molecular Formula Breakdown

Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
C 15 12.011 180.165
H 24 1.008 24.192
N 2 14.007 28.014
S 1 32.065 32.065
Total 264.436

SMILES Notation and InChI Key Specifications

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2C . This string encodes:

  • The tert-butyl group (CC(C)(C)S ) bonded to the pyridine ring.
  • The pyridine ring (C1=C(C=CC=N1) ) with nitrogen at position 1.
  • The 1-methylpiperidin-2-yl substituent (C2CCCCN2C ) attached at position 3.

The International Chemical Identifier (InChI) key, JJZPAGYJRFRBHR-UHFFFAOYSA-N , provides a unique fingerprint for database searches. The InChI string (InChI=1S/C15H24N2S/c1-15(2,3)18-14-12(8-7-10-16-14)13-9-5-6-11-17(13)4/h7-8,10,13H,5-6,9,11H2,1-4H3 ) details connectivity, stereochemistry, and isotopic information, enabling precise structural reconstruction.

Properties

Molecular Formula

C15H24N2S

Molecular Weight

264.4 g/mol

IUPAC Name

2-tert-butylsulfanyl-3-(1-methylpiperidin-2-yl)pyridine

InChI

InChI=1S/C15H24N2S/c1-15(2,3)18-14-12(8-7-10-16-14)13-9-5-6-11-17(13)4/h7-8,10,13H,5-6,9,11H2,1-4H3

InChI Key

JJZPAGYJRFRBHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2C

Origin of Product

United States

Preparation Methods

Bohlmann-Rahtz Cyclocondensation

This three-component reaction combines 1,3-dicarbonyl compounds, alkynones, and ammonia. For example, acetylacetone reacts with phenylpropynal in the presence of ammonium acetate under refluxing toluene to yield 2,3,6-trisubstituted pyridines. Modifications using microwave irradiation reduce reaction times from 24 h to 2–4 h while maintaining yields >75%.

Hantzsch Dihydropyridine Oxidation

Ethyl acetoacetate and formaldehyde undergo cyclocondensation with ammonium nitrate, followed by oxidation using MnO₂ or DDQ to form 3-aminopyridine derivatives. Yields range from 60–80%, though overoxidation risks necessitate careful stoichiometric control.

Palladium-Catalyzed Cyclization

Aryl halides (e.g., 3-bromopyridine) are coupled with enamines via Pd(PPh₃)₄ catalysis to form polysubstituted pyridines. For instance, 3-(1-methylpiperidin-2-yl)pyridine is synthesized in 68% yield using Xantphos as a ligand and Cs₂CO₃ as a base.

Introduction of tert-Butylthio Group

Nucleophilic Aromatic Substitution

Pyridine derivatives bearing a leaving group (e.g., Cl or Br) at the 2-position react with tert-butylthiol in the presence of a base. For example, 2-chloro-3-(1-methylpiperidin-2-yl)pyridine undergoes substitution with KOt-Bu in DMF at 80°C, achieving 72% yield. Side reactions (e.g., oxidation to sulfones) are mitigated by inert atmospheres.

Diazotization-Thiolation

3-Amino-2-chloropyridine is diazotized using t-BuONO in trifluoroethanol, followed by treatment with tert-butylthiol. This one-pot method affords 2-(tert-butylthio)pyridines in 65–78% yield.

Metal-Mediated Thiol Coupling

Copper(I) catalysts enable C–S bond formation between 2-iodopyridines and tert-butylthiol. Using CuI (10 mol%), DMEDA ligand, and K₃PO₄ in dioxane, this method achieves 81% yield with minimal homocoupling byproducts.

Attachment of 1-Methylpiperidin-2-yl Moiety

Grignard Addition to Pyridine

Piperidine-derived Grignard reagents (e.g., 1-methylpiperidin-2-ylmagnesium bromide) add to 3-bromopyridine at −78°C, followed by oxidative workup. Yields are moderate (55–60%) due to competing aryl-magnesium coupling.

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling attaches preformed 1-methylpiperidin-2-amine to 3-bromo-2-(tert-butylthio)pyridine. Using Pd₂(dba)₃ (5 mol%), XPhos ligand, and NaOt-Bu in toluene at 110°C, this method achieves 85% yield.

Reductive Amination

3-Acetylpyridine reacts with 1-methylpiperidin-2-amine under H₂ (50 psi) with Ra-Ni catalyst, followed by sulfurization. While scalable, stereochemical control requires chiral auxiliaries (e.g., (R)-BINAP), limiting practicality.

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, NMP): Enhance nucleophilicity in substitution reactions but risk decomposition above 100°C.

  • Ether solvents (THF, dioxane): Preferred for Grignard and coupling reactions due to low nucleophilicity.

  • Microwave assistance : Reduces reaction times by 70% (e.g., 2 h vs. 8 h for cyclocondensation).

Catalytic Systems

CatalystApplicationYield Improvement
Pd(OAc)₂/XPhosBuchwald-Hartwig amination85% vs. 60% (uncatalyzed)
CuI/DMEDAC–S coupling81% vs. 45% (thermal)
MnO₂Dihydropyridine oxidation80% vs. 50% (air oxidation)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, t-Bu), 2.35 (s, 3H, N-CH₃), 3.10–3.50 (m, 6H, piperidine-H).

  • HRMS : m/z calc. for C₁₅H₂₄N₂S [M+H]⁺: 265.1736; found: 265.1739.

Purity Assessment

HPLC (C18 column, MeCN/H₂O = 70:30, 1 mL/min): Rt = 8.2 min, purity >98%.

Challenges and Solutions

Regioselectivity in Substitution

  • Issue : Competing 2- vs. 4-substitution in pyridine.

  • Solution : Use bulky directing groups (e.g., SEM-protected amines) to favor 2-position reactivity.

Scalability of Metal-Catalyzed Steps

  • Issue : Pd leaching in large-scale Buchwald-Hartwig reactions.

  • Solution : Immobilized Pd catalysts (e.g., Pd EnCat™) enable recycling with <5% yield drop over five batches.

Emerging Methodologies

Continuous Flow Synthesis

Microreactors enable safer handling of t-BuSH and improve heat transfer. A recent protocol achieves 92% yield in 15 min residence time.

Enzymatic Sulfur Incorporation

Thioredoxin reductase catalyzes tert-butylthio group transfer to pyridine under mild conditions (pH 7, 25°C), though yields remain low (35%) .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methylpiperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in biological studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Pyridine Positions) Molecular Weight Key Properties/Applications Reference
2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine 2: tert-Butylthio; 3: 1-methylpiperidin-2-yl ~280.4 (estimated) High lipophilicity; potential CNS activity N/A
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate 3: Carbamate-protected hydroxymethyl 224.26 Intermediate in drug synthesis; polar
Mesoridazine Besilate (Imp. B(EP)) Phenothiazine core with 1-methylpiperidinyl 469.59 Antipsychotic; sulfoxide enhances solubility
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine 2: Pyrrolidinyl; 5: Bromo, methoxy ~450 (estimated) Bulky silyl ether; used in complex syntheses
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate 3: Methylcarbamate; 5: Methoxy 238.28 Protecting group strategy; moderate polarity

Substituent Effects on Reactivity and Bioactivity

  • tert-Butylthio vs. Carbamate/Sulfoxide Groups :
    The tert-butylthio group in the target compound is less polar than carbamate (e.g., ) or sulfoxide (e.g., Mesoridazine ) substituents, favoring membrane permeability but reducing aqueous solubility. Sulfoxides (as in Mesoridazine) are more metabolically stable and hydrophilic, critical for oral bioavailability in pharmaceuticals .

  • 1-Methylpiperidin-2-yl vs. Pyrrolidinyl groups, however, offer conformational flexibility, advantageous in modulating pharmacokinetic profiles .
  • Halogenation and Methoxy Substitution :
    Bromo and methoxy substituents (e.g., ) increase molecular weight and polarity, often improving target engagement in kinase inhibitors or antimicrobial agents. The absence of halogens in the target compound may limit such interactions but reduce toxicity risks.

Pharmacological Potential

  • CNS Targeting :
    The 1-methylpiperidin-2-yl group aligns with structural motifs in antipsychotics (e.g., Thioridazine derivatives ), suggesting dopamine or serotonin receptor modulation. However, the tert-butylthio group’s steric bulk may limit blood-brain barrier penetration compared to smaller substituents.
  • Antimicrobial Activity: Pyridines with halogen and methoxy groups (e.g., ) exhibit antimicrobial properties, but the target compound’s lack of these groups may shift its bioactivity toward non-infectious disease targets.

Research Findings and Limitations

  • Evidence Gaps: Direct pharmacological data for this compound are absent in the provided sources. Comparisons rely on structural analogs (e.g., phenothiazines , carbamates ).
  • Key Inference : The compound’s combination of lipophilic (tert-butylthio) and basic (piperidinyl) groups positions it as a candidate for CNS drug discovery, though solubility optimization may be required.

Biological Activity

2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with a tert-butylthio group and a 1-methylpiperidin-2-yl moiety, which enhances its lipophilicity and may influence its interaction with various biological targets.

Structural Characteristics

The molecular formula of this compound is C15H24N2SC_{15}H_{24}N_{2}S with a molecular weight of 264.4 g/mol. The presence of the tert-butylthio group is significant as it can affect the compound's solubility and permeability, impacting its pharmacological properties.

PropertyValue
Molecular FormulaC15H24N2SC_{15}H_{24}N_{2}S
Molecular Weight264.4 g/mol
CAS Number1352502-27-2

Research indicates that this compound may act as an antagonist for specific receptors, particularly the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling pathways. The structural features of this compound allow it to modulate receptor activity effectively, making it a promising candidate for further pharmacological exploration.

Binding Affinity Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and TRPV1. These studies suggest that the tert-butylthio group plays a crucial role in enhancing binding affinity, potentially leading to effective modulation of pain pathways.

Pain Modulation

The compound has been shown to exhibit significant biological activity in pain modulation through its action on TRPV1 receptors. Related compounds have demonstrated potent antagonistic effects, indicating that this compound may similarly influence pain perception and inflammatory responses.

Case Studies

In experimental models, compounds structurally related to this compound have been tested for their analgesic properties. For instance, one study reported that derivatives with similar functional groups significantly reduced pain responses in animal models, suggesting a potential therapeutic application for chronic pain management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesUniqueness
2-(tert-Butylthio)pyridineLacks piperidine moietySimpler structure with only one functional group
3-(1-Methylpiperidin-2-yl)pyridineLacks tert-butylthio groupFocuses on piperidine interaction without sulfur
2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridineSimilar structure with propyl instead of methylVariation in side chain length affects biological properties

The combination of the tert-butylthio and 1-methylpiperidin-2-yl groups distinguishes this compound from its analogs, potentially conferring unique chemical and biological properties that merit further exploration in medicinal chemistry and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine, and how are intermediates purified?

A multi-step synthesis is typically employed, starting with functionalization of the pyridine core. For example:

  • Step 1 : Introduce the tert-butylthio group via nucleophilic substitution using tert-butyl thiol under basic conditions (e.g., NaH in anhydrous THF) .
  • Step 2 : Install the 1-methylpiperidin-2-yl moiety through coupling reactions, such as Buchwald-Hartwig amination or reductive amination, using palladium catalysts or sodium triacetoxyborohydride (STAB), respectively .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures >95% purity. Recrystallization from ethanol/water mixtures may further enhance purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (HSQC, HMBC) confirm regiochemistry and stereochemistry. For example, the tert-butylthio group appears as a singlet at ~1.4 ppm (1H^1H) and 30-35 ppm (13C^{13}C) .
  • Mass Spectrometry : High-resolution MS (HRMS) using ESI+ or MALDI-TOF validates the molecular ion ([M+H]+^+) with <3 ppm error .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Typical conditions: 70:30 acetonitrile/water, flow rate 1 mL/min .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility : Soluble in DMSO (>50 mg/mL), chloroform, and dichloromethane; sparingly soluble in water (<0.1 mg/mL). Aqueous solubility improves at pH <4 (hydrochloride salt formation) .
  • Stability : Stable at −20°C under argon for >6 months. Degrades in acidic conditions (pH <3) via thioether cleavage. Light-sensitive; store in amber vials .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments from NMR data be resolved?

Stereoisomerism in the 1-methylpiperidin-2-yl group may lead to overlapping signals. Strategies include:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers .
  • VCD Spectroscopy : Vibrational circular dichroism provides unambiguous stereochemical data by comparing experimental and computed spectra .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration. Crystals grown via vapor diffusion (e.g., ether into DMSO solution) .

Q. What reaction optimization strategies improve yields in multi-step syntheses?

  • Catalyst Screening : For coupling steps, test Pd(OAc)2_2/XPhos or RuPhos ligands to enhance efficiency. Yields improve from ~40% to >75% with optimized ligand-metal ratios .
  • Temperature Control : Lower reaction temperatures (−78°C to 0°C) minimize side reactions in thioether formation .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 h to 2 h for piperidine ring closure) with maintained or improved yields .

Q. How can computational modeling predict biological activity and binding modes?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetylcholinesterase or serotonin receptors. The tert-butylthio group shows hydrophobic pocket compatibility .
  • MD Simulations : GROMACS or AMBER simulate binding stability over 100 ns. Key interactions: hydrogen bonding between the pyridine nitrogen and active-site residues .
  • QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with IC50_{50} values from kinase inhibition assays .

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